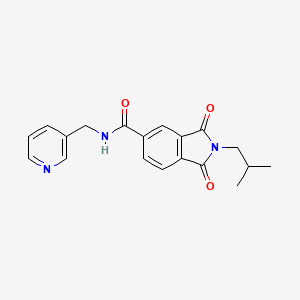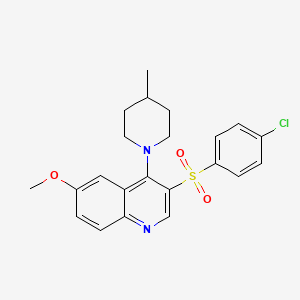![molecular formula C11H15N2NaO2S B2656443 Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate CAS No. 1955499-77-0](/img/structure/B2656443.png)
Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate, also known as sodium valproate, is a medication commonly used to treat epilepsy and bipolar disorder. It is a salt compound of valproic acid and is classified as an anticonvulsant drug. Sodium valproate is an important therapeutic agent in the treatment of neurological disorders, and its mechanism of action is still being investigated.
Mécanisme D'action
The mechanism of action of Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate is not fully understood, but it is believed to work by increasing the levels of the neurotransmitter GABA (gamma-aminobutyric acid) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By increasing the levels of GABA, this compound valproate may help to reduce the hyperactivity of neurons that can lead to seizures and mood instability.
Biochemical and Physiological Effects:
Sodium valproate has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of GABA in the brain, which can help to reduce the hyperactivity of neurons. It also has an inhibitory effect on the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. This can help to increase the levels of GABA and further enhance its inhibitory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium valproate has a number of advantages for lab experiments. It is relatively easy to administer orally and has a well-established safety profile. It is also water-soluble, which makes it easy to dissolve in solution for experiments. However, Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate does have some limitations. It can be difficult to control the dose and concentration of the drug, which can make it challenging to achieve consistent results in experiments. In addition, the mechanism of action of this compound valproate is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate valproate. One area of interest is the potential use of this compound valproate in the treatment of other neurological disorders such as migraine headaches and Alzheimer's disease. Another area of research is the development of new formulations of this compound valproate that can improve its pharmacokinetic properties and increase its effectiveness. Finally, there is a need for further research to better understand the mechanism of action of this compound valproate and its effects on the brain.
Méthodes De Synthèse
Sodium valproate can be synthesized through the reaction of valproic acid with Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate hydroxide. The reaction produces a salt compound that is water-soluble and can be easily administered orally. The synthesis method is relatively simple and cost-effective, making it a popular choice for large-scale production.
Applications De Recherche Scientifique
Sodium valproate has been extensively studied for its therapeutic effects on neurological disorders such as epilepsy and bipolar disorder. Its use has been shown to reduce the frequency and severity of seizures in patients with epilepsy. In addition, it has been found to stabilize mood in patients with bipolar disorder. Sodium valproate has also been investigated for its potential use in the treatment of other neurological disorders such as migraine headaches and Alzheimer's disease.
Propriétés
IUPAC Name |
sodium;5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.Na/c1-12(2)8-5-6-13(7-8)10-4-3-9(16-10)11(14)15;/h3-4,8H,5-7H2,1-2H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGBQEJUKODNTN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC=C(S2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide](/img/structure/B2656360.png)
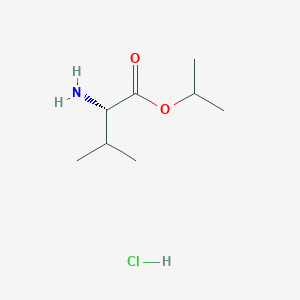

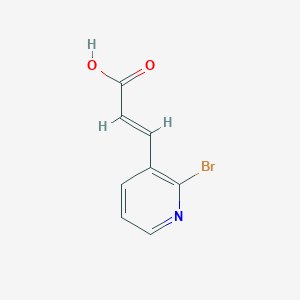
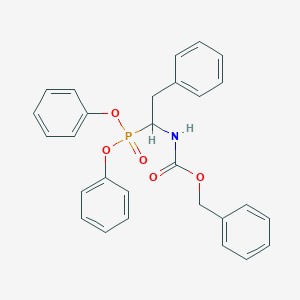
![ethyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2656366.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2656367.png)
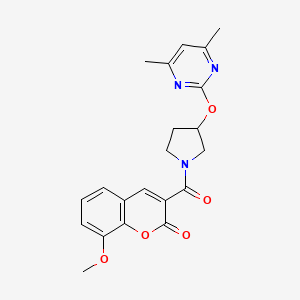
![Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate](/img/structure/B2656374.png)
